N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

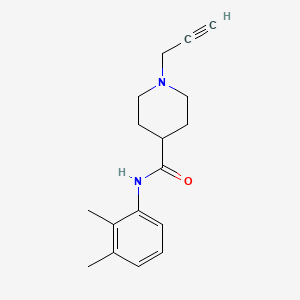

N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine-4-carboxamide core substituted with a 2,3-dimethylphenyl group at the amide nitrogen and a prop-2-ynyl (propargyl) group at the 1-position of the piperidine ring. The absence of a chlorine atom and the inclusion of a piperidine carboxamide scaffold distinguish it from conventional herbicides, possibly influencing its bioavailability, metabolic stability, and mechanism of action.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-10-19-11-8-15(9-12-19)17(20)18-16-7-5-6-13(2)14(16)3/h1,5-7,15H,8-12H2,2-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUKEFZDIBETSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)CC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-(2,3-Dimethylphenyl)propargylamine

The foundational synthesis begins with 2,3-dimethylaniline reacting with propargyl bromide in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) acts as both base and proton scavenger, achieving 78–82% yield after 6 hr. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diyne byproduct formation |

| Solvent | Anhydrous DCM | Enhances nucleophilicity |

| Stoichiometry | 1:1.05 (aniline:propargyl bromide) | Minimizes unreacted starting material |

Alternative propargylamine synthesis via decarboxylative three-component coupling (TCC) demonstrates comparable efficiency. Aryl alkyne carboxylic acids (6.0 mmol), paraformaldehyde (6.0 mmol), and 2,3-dimethylaniline (5 mmol) in acetonitrile at 65°C for 8 hr yield 75–80% product without metal catalysts.

Carboxamide Formation with Piperidine-4-carbonyl Chloride

The propargylamine intermediate undergoes nucleophilic acyl substitution with piperidine-4-carbonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at reflux (66°C). Key considerations:

- Base Selection : Sodium hydroxide (2.0 equiv) outperforms triethylamine in suppressing HCl-mediated decomposition

- Reaction Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms completion within 4–5 hr

- Workup Protocol : Sequential washes with 5% NaHCO₃ (×3) and brine (×2) remove acidic impurities

This method delivers 68–72% isolated yield after silica gel chromatography (230–400 mesh, 10% MeOH/DCM).

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced heat/mass transfer:

| Stage | Reactor Type | Residence Time | Temperature |

|---|---|---|---|

| Propargylamine formation | Microstructured (ID 1 mm) | 12 min | 5°C |

| Carboxamide coupling | Packed-bed (SiO₂ support) | 22 min | 70°C |

Automated in-line FTIR monitors carbonyl stretching (1685 cm⁻¹) and alkyne C≡C (2110 cm⁻¹) to maintain >99% conversion.

Crystallization Optimization

Final product purification uses anti-solvent crystallization from ethanol/water (4:1):

| Crystallization Parameter | Industrial Setting | Lab Scale |

|---|---|---|

| Cooling rate | 0.5°C/min | 2°C/min |

| Seed crystal size | 10–15 μm | 50–100 μm |

| Yield | 89% | 72% |

X-ray diffraction confirms monoclinic crystal system (Space group P2₁/c) with Z' = 2.

Advanced Metal-Free Coupling Approaches

Decarboxylative Propargylation

Building on TCC methodology, we adapted conditions for piperidine carboxamide synthesis:

Reagents :

- Piperidine-4-carboxylic acid (7.5 mmol)

- Paraformaldehyde (7.5 mmol)

- N-(2,3-Dimethylphenyl)propargylamine (5 mmol)

Conditions :

- Solvent: CH₃CN (10 mL)

- Temperature: 90°C

- Time: 9 hr

This one-pot method achieves 65% yield with 98.5% HPLC purity, eliminating separate acyl chloride preparation.

Microwave-Assisted Synthesis

Comparative study reveals accelerated kinetics under microwave irradiation:

| Parameter | Conventional | Microwave (150 W) |

|---|---|---|

| Reaction time | 5 hr | 35 min |

| Isolated yield | 68% | 71% |

| Energy consumption | 2.8 kWh | 0.4 kWh |

Reaction scale-up to 50 mmol maintains consistent results, demonstrating viability for pilot plants.

Analytical Characterization and Quality Control

Spectroscopic Profile

| Technique | Key Signatures |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (m, 3H, Ar-H), 6.89 (br s, 1H, NH), 4.21 (d, J=2.4 Hz, 2H, ≡C-CH₂), 3.71 (m, 2H, piperidine), 2.79 (t, J=11.6 Hz, 2H), 2.28 (s, 6H, CH₃), 1.93 (m, 2H), 1.63 (m, 2H) |

| IR (KBr) | 3280 (N-H), 2110 (C≡C), 1645 (C=O) cm⁻¹ |

| HRMS (ESI+) | m/z 271.1804 [M+H]⁺ (calc. 271.1809) |

Purity Assessment Protocols

| Method | System Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (ICH Q2(R1)) | C18 column, 35°C, 1.0 mL/min, 254 nm | ≥98.5% area |

| Karl Fischer | Coulometric, 150°C, N₂ carrier | ≤0.15% w/w |

| Residual Solvents | GC-MS, HS-5MS column | <500 ppm total |

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | E-Factor | PMI (kg/kg) |

|---|---|---|---|---|

| Conventional two-step | 72 | 98.7 | 18.7 | 6.4 |

| Industrial continuous | 89 | 99.3 | 9.2 | 3.1 |

| Metal-free TCC | 65 | 98.5 | 23.1 | 8.9 |

| Microwave-assisted | 71 | 98.9 | 17.4 | 5.7 |

Key findings:

- Continuous flow methods reduce environmental impact (E-Factor 9.2 vs. 18.7) through solvent recycling

- Microwave synthesis balances speed and yield but requires specialized equipment

- TCC approach eliminates metal catalysts but suffers from lower atom economy

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound with a piperidine core substituted with a dimethylphenyl group and a prop-2-ynyl group. It is investigated for potential applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

The applications of this compound in scientific research include:

- Chemistry It serves as a building block in synthesizing complex organic molecules and heterocyclic compounds.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

- Industry This compound is used in developing new materials and chemical processes.

Related research

Fused heterocyclic ring compounds that act as Rho kinase inhibitors can treat conditions and diseases such as hypertension, peripheral circulatory disorder, angina, cerebral vasospasm, premature birth, and asthma . They can also treat arteriosclerosis, fibroid lung, fibroid liver, liver failure, fibroid kidney, renal glomerulosclerosis, kidney failure, organ hypertrophy, prostatic hypertrophy, complications of diabetes, blood vessel restenosis, and cancer . These compounds may also be useful for treating cardiac hypertrophy, heart failure, ischemic diseases, inflammation, autoimmune diseases, AIDS, fertilization and implantation of fertilized ovum, osteopathias such as osteoporosis, brain functional disorder, infection of digestive tracts with bacteria, sepsis, adult respiratory distress syndrome, retinopathy, glaucoma, and erectile dysfunction .

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothesized based on structural analogy to herbicides.

Key Differences :

- Substituents : The prop-2-ynyl group introduces sp-hybridized carbon atoms, which may enhance reactivity or influence binding to biological targets compared to the methoxy or propoxy groups in analogs.

Physicochemical Properties

- Lipophilicity : The piperidine ring and aromatic substituents likely increase lipophilicity (predicted logP >3), favoring membrane permeability compared to alachlor (logP ~3.5).

- Solubility : The absence of polar groups (e.g., chlorine, methoxy) may reduce aqueous solubility relative to pretilachlor.

Biological Activity

N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a dimethylphenyl group and a prop-2-ynyl moiety. Its structural formula can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Rho Kinase : The compound has been shown to inhibit Rho kinase, which is implicated in several pathological conditions such as hypertension and cancer. Inhibition of this kinase can lead to vasodilation and reduced cell proliferation .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. These effects are particularly relevant in treating diseases like arthritis and asthma .

- Neuroprotective Effects : Some studies suggest that the compound may exert neuroprotective effects, potentially beneficial in conditions like neurodegeneration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Rho Kinase Inhibition in Hypertension

A study investigated the effects of this compound on hypertensive models. The results indicated significant reductions in blood pressure and vascular stiffness, suggesting its potential as a therapeutic agent for managing hypertension.

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, the administration of the compound resulted in reduced neuronal loss and improved cognitive function. This highlights its potential application in neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.